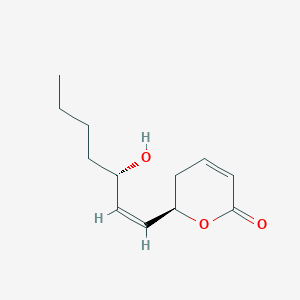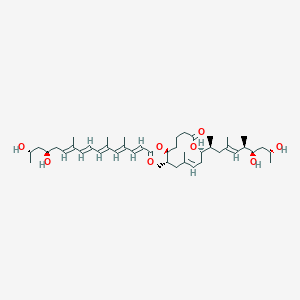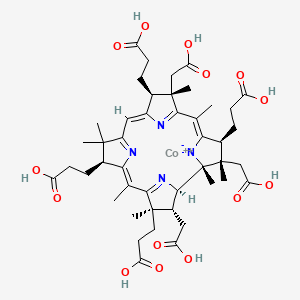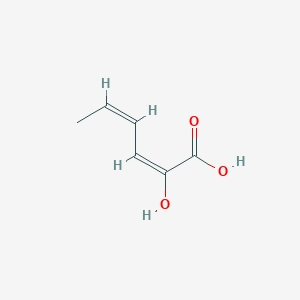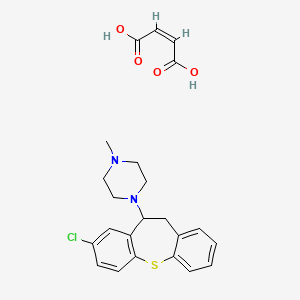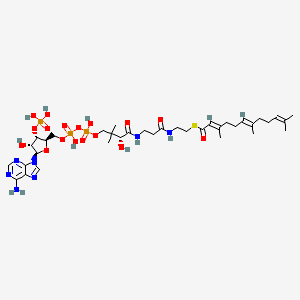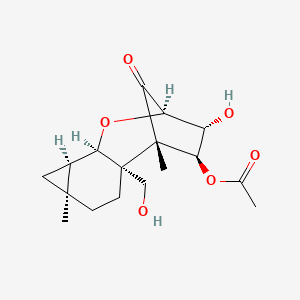
Tenuipesine A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tenuipesine A is a natural product found in Cordyceps tenuipes and Cordyceps polyarthra with data available.
Scientific Research Applications
Identification and Isolation
Tenuipesine A, a novel trichothecane with a unique carbon-migrated skeleton, was identified from the entomopathogenic fungus Paecilomyces tenuipes, also known as Isaria japonica. This fungus is popular in folk medicine and health foods in China, Korea, and Japan. The structure of Tenuipesine A was elucidated using two-dimensional NMR data and chemical transformation techniques (Kikuchi et al., 2004).
Transcriptome Analysis for Adenosine Biosynthesis
A study on Paecilomyces tenuipes, the source of Tenuipesine A, involved transcriptome analysis to improve adenosine production. The research revealed insights into the gene network of adenosine biosynthesis in this fungus, aiding further scientific exploration (Han et al., 2020).
Synthesis and Chemical Studies
An efficient approach to construct the complex tetracyclic skeleton of Tenuipesine A was developed. This synthetic approach is significant for understanding the chemical nature of Tenuipesine A and its derivatives (Tian et al., 2014).
Neurotrophic Factor Biosynthesis
Novel spirocyclic trichothecane derivatives, including Tenuipesine A, isolated from Paecilomyces tenuipes, showed potent activity in neurotrophic factor biosynthesis in glial cells. This highlights the potential of Tenuipesine A in neuroscientific research (Kikuchi et al., 2004).
properties
Product Name |
Tenuipesine A |
|---|---|
Molecular Formula |
C17H24O6 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
[(1S,2R,5S,7R,8R,10R,11R,12S)-11-hydroxy-2-(hydroxymethyl)-1,5-dimethyl-13-oxo-9-oxatetracyclo[8.2.1.02,8.05,7]tridecan-12-yl] acetate |
InChI |
InChI=1S/C17H24O6/c1-8(19)22-14-10(20)11-12(21)16(14,3)17(7-18)5-4-15(2)6-9(15)13(17)23-11/h9-11,13-14,18,20H,4-7H2,1-3H3/t9-,10-,11+,13+,14+,15-,16+,17+/m0/s1 |
InChI Key |
YJPXBEYGHKFONN-BBUHLFHCSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H]([C@@H]2C(=O)[C@]1([C@]3(CC[C@]4(C[C@H]4[C@H]3O2)C)CO)C)O |
Canonical SMILES |
CC(=O)OC1C(C2C(=O)C1(C3(CCC4(CC4C3O2)C)CO)C)O |
synonyms |
tenuipesine A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



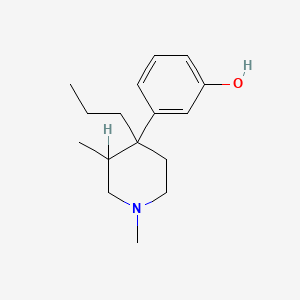
![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8R,8aR,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxycarbonyl-8-hydroxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1246021.png)
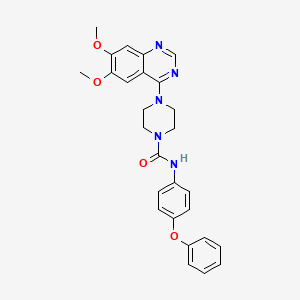
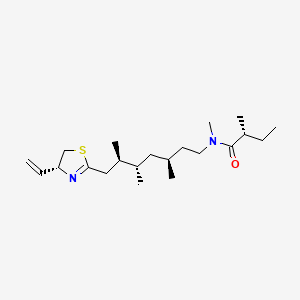
![threo-(7S,8R)-1-(4-hydroxyphenyl)-2-[4-(E)-propenylphenoxy]-propan-1-ol](/img/structure/B1246024.png)
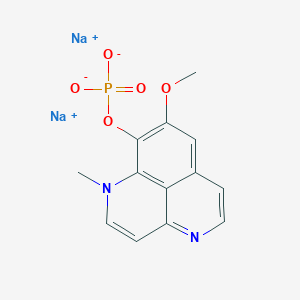
![(1S,4R,7S,8aR)-4-[(2E,4E)-6,8-dimethyldeca-2,4-dienoyl]oxy-8a-methyl-6-oxo-7-(3-oxoprop-1-en-2-yl)-1,2,3,4,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B1246028.png)
